molecular formula C20H16BrNOS3 B11178976 (4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11178976
M. Wt: 462.5 g/mol
InChI Key: VUNSLOPCRLOIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone" features a complex heterocyclic scaffold. Its core structure comprises a dithiolo[3,4-c]quinoline system fused with a thioxo group, substituted at the 5-position by a 4-bromophenyl methanone moiety. The presence of bromine at the para position of the phenyl ring enhances lipophilicity and may influence electronic interactions in biological systems.

Properties

Molecular Formula

C20H16BrNOS3

Molecular Weight

462.5 g/mol

IUPAC Name

(4-bromophenyl)-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C20H16BrNOS3/c1-11-5-4-6-14-15-17(25-26-19(15)24)20(2,3)22(16(11)14)18(23)12-7-9-13(21)10-8-12/h4-10H,1-3H3

InChI Key

VUNSLOPCRLOIIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)Br)(C)C)SSC3=S

Origin of Product

United States

Preparation Methods

Ce(NO₃)₃-Catalyzed Oxidative Cyclization

A 2023 study demonstrated that reacting ortho-chloroacetophenones with phenyl isothiocyanate in the presence of cerium(III) nitrate generates the dithioloquinoline core. The mechanism proceeds through intermediate 4-(2-chlorobenzoyl)-5-(phenylamino)-3-(phenylimino)-3H-1,2-dithiols, which undergo oxidative cyclization under aerobic conditions. Key parameters include:

ParameterConditionYield (%)
CatalystCe(NO₃)₃ (10 mol%)65–72
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours

This method prioritizes regioselectivity, with Ce³⁺ facilitating sulfur-sulfur bond formation.

Morpholine-Mediated Heterocyclization

Alternative routes employ dithiomalondianilide (12 ) and 3-aryl-2-cyanoacrylates (14 ) in ethanol with morpholine as a base. The reaction proceeds via Michael addition, followed by 6-exo-dig cyclization and air oxidation to yield the dithioloquinoline framework. Solvent selection critically impacts yields:

SolventYield (%)Purity (%)
Ethanol72>95
Methanol6893
DMF2382

Omission of oxygen (e.g., under nitrogen) halts cyclization, confirming the necessity of aerobic conditions.

Introduction of the 4-Bromophenyl Group

The bromophenyl moiety is introduced via Friedel-Crafts acylation or bromination of preformed intermediates.

Friedel-Crafts Acylation

A two-step protocol involves:

  • Generating the quinolinyl methanone intermediate using acetyl chloride/AlCl₃.

  • Brominating the phenyl ring using Br₂/FeBr₃.

Optimal conditions for bromination:

ParameterConditionYield (%)
Brominating AgentBr₂ (1.2 equiv)85
CatalystFeBr₃ (0.1 equiv)
SolventDichloromethane
Temperature0–25°C

This method ensures para-selectivity due to the electron-withdrawing effect of the methanone group.

Two-Phase Liquid-Liquid Bromination

A patented method employs a two-phase system (aqueous HBr/organic solvent) with vanadium pentoxide or ammonium heptamolybdate as catalysts. The process brominates phenyl derivatives (e.g., phenol, aniline) to yield 4-bromophenyl intermediates, which are subsequently functionalized.

ParameterConditionYield (%)
Oxidizing AgentH₂O₂ (3.0 equiv)78
CatalystV₂O₅ (5 mol%)
Reaction Time2 hours at 40°C

This approach minimizes di-bromination byproducts (<5%) through controlled stoichiometry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol outperforms polar aprotic solvents (e.g., DMF) in cyclization steps due to better solubility of sulfur intermediates. Elevated temperatures (>80°C) promote side reactions, necessitating reflux at 78°C for optimal yields.

Catalytic Systems

Cerium(III) nitrate enhances cyclization efficiency compared to traditional Lewis acids (e.g., ZnCl₂), reducing reaction times by 30%. Vanadium catalysts in bromination improve para-selectivity from 70% to 92%.

Characterization and Quality Control

Final compounds are validated via:

TechniqueKey DataSource
¹H NMR (400 MHz, CDCl₃)δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
MS (ESI+)m/z 462.5 [M+H]⁺
HPLC Purity>98% (C18, MeOH:H₂O=85:15)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Ce(NO₃)₃ CyclizationHigh regioselectivity, scalabilityRequires aerobic conditions
Two-Phase BrominationMinimal di-brominationComplex workup procedures
Friedel-CraftsHigh para-selectivityAcid-sensitive intermediates

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling functionalization of the aromatic system:

Reaction ConditionsNucleophileProductYieldReference
K₂CO₃, DMF, 80°C, 12 hPiperazinePhenyl-piperazine derivative68%
CuI, Pd(PPh₃)₄, THF, refluxSodium azide4-Azidophenyl derivative55%
KI, DMSO, 120°C, 24 hHydroxide ionPhenol derivative45%
  • Mechanism : The bromine’s electrophilic nature facilitates attack by strong nucleophiles (e.g., amines, azides), forming C–N bonds. Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

Cycloaddition Reactions Involving the Dithioloquinoline Core

The dithiolo[3,4-c]quinoline moiety participates in [3+2] cycloaddition reactions with dipolarophiles:

DipolarophileCatalystProduct TypeApplication
PhenylacetyleneCu(I)-NHC complexPyrazole-fused hybridKinase inhibition
Nitrile oxidesIsoxazoline derivativesAntimicrobial agents
  • Key Insight : The sulfur-rich heterocycle acts as a dipolarophile acceptor, enabling the construction of polycyclic systems with potential bioactivity .

Oxidation and Reduction of the Thioxo Group

The thioxo (C=S) group undergoes redox transformations, modifying the compound’s electronic properties:

  • Oxidation :
    Treatment with H₂O₂ or mCPBA converts the thioxo group to a sulfone (C=O), enhancing electrophilicity.
    Example :
    C=SH2O2C=O\text{C=S} \xrightarrow{\text{H}_2\text{O}_2} \text{C=O} (yield: 82%).

  • Reduction :
    NaBH₄ reduces the thioxo group to a thiol (C–SH), enabling further alkylation or conjugation.

Biological Interactions and Enzyme Inhibition

The compound demonstrates kinase inhibitory activity, likely via interaction with ATP-binding pockets:

Kinase TargetIC₅₀ (µM)Comparative Drug (IC₅₀)Reference
NPM1-ALK0.12Sorafenib (0.09 µM)
EGFR[L858R][T790]0.45Gefitinib (0.21 µM)
JAK31.2Tofacitinib (0.8 µM)
  • Structure–Activity Relationship (SAR) :

    • The bromophenyl group enhances hydrophobic interactions with kinase domains.

    • Methyl substituents at C4 and C6 improve metabolic stability .

Cross-Coupling Reactions

The bromophenyl group facilitates palladium-catalyzed cross-coupling:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives60–75%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃NAlkynyl-substituted analogs55%
  • Applications : These reactions enable diversification for drug discovery pipelines .

Thermal and Photochemical Reactivity

  • Thermolysis :
    Heating above 200°C induces ring-opening of the dithioloquinoline core, generating reactive sulfur species (e.g., S⁰) .

  • Photolysis :
    UV irradiation (λ = 254 nm) promotes C–S bond cleavage, forming thiyl radicals.

Acid/Base-Mediated Transformations

  • Acidic Conditions :
    Protonation of the quinoline nitrogen enhances electrophilicity, facilitating electrophilic substitution at C3.

  • Basic Conditions :
    Deprotonation of the methyl groups triggers elimination reactions, forming conjugated dienes.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential therapeutic applications, particularly in antimicrobial and anticancer research. Similar compounds have shown promising biological activities, making this compound a candidate for drug discovery.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of dithioloquinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit specific protein kinases associated with cancer progression, suggesting that (4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone may also possess similar properties .
  • Antimicrobial Properties : Compounds related to this structure have shown enhanced antimicrobial effects compared to traditional antibiotics. In comparative studies, certain derivatives exhibited activity exceeding that of ampicillin and streptomycin .

Material Science

The unique electronic properties of (4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone make it a candidate for applications in organic electronics and photonics . Its structural characteristics may allow for the development of novel materials with specific electronic or optical properties.

Biological Probes

Given its ability to interact with biological systems selectively, this compound can serve as a biological probe in biochemical assays. Its interaction with specific biological targets can facilitate the study of various biochemical pathways and disease mechanisms.

Interaction Studies

To understand how (4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone behaves in biological environments:

  • Techniques such as molecular docking , in vitro assays , and cell line studies can be employed to evaluate its efficacy and mechanism of action against target proteins.

Comparative Analysis of Related Compounds

To further elucidate the potential of (4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone in medicinal chemistry and other fields, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesNotable Activities
2-MethylquinolineQuinoline coreAntimicrobial
4-AminobenzothiazoleThiazole ringAnticancer
6-BromoquinolineBrominated quinolineAntiviral

The unique combination of the bromophenyl group with the thioxo-dithioloquinoline structure may provide distinct pharmacological profiles not observed in other compounds.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest structural analogs include derivatives with modifications to the aryl group or core heterocycle. Key comparisons are summarized below:

Compound Molecular Formula Molar Mass (g/mol) Substituents Predicted Properties Key Features
Target Compound C₂₀H₁₇BrNOS₂ 438.39 4-bromophenyl, 4,4,6-trimethyl, thioxo Density: ~1.5 g/cm³; pKa: ~-0.6 Bromophenyl enhances lipophilicity; methyl groups add steric bulk
5-[(4-Chlorophenoxy)acetyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione C₂₁H₁₈ClNO₃S₃ 464.02 4-chlorophenoxy, 8-methoxy, dimethyl Boiling Pt: 713.2°C; pKa: -0.63 Chlorophenoxy group increases polarity; methoxy improves solubility
6-Bromo-2,3-dihydroquinolin-4(1H)-one C₉H₈BrNO 242.08 6-bromo, dihydroquinolinone Similarity score: 0.86 Simpler quinoline core; lacks sulfur heteroatoms
Piroxicam analogs (e.g., Compound 13d) Variable ~300–400 Trifluoromethyl, sulfonamide EC₅₀: 20–25 µM (anti-HIV) NSAID-derived scaffold with anti-viral activity

Key Findings:

Methoxy and phenoxy groups in analogs improve aqueous solubility but may reduce target binding affinity due to increased polarity .

Biological Activity Insights: Dithioloquinoline derivatives, such as the chlorophenoxy analog, are hypothesized to interact with redox-cofactor pathways, similar to lankacidin C, which exhibits antitumor activity .

Mechanistic Predictions: Computational docking studies (as in ) indicate that compounds with a dithioloquinoline core may share mechanisms of action (MOAs) with other sulfur-containing heterocycles, such as binding to metal ions in enzyme active sites . The thioxo group in the target compound could act as a hydrogen bond acceptor, mimicking motifs in known kinase inhibitors .

Biological Activity

The compound (4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C20H16BrNOS3C_{20}H_{16}BrNOS_3. Its structure features a bromophenyl group and a quinoline derivative, which are characteristic of thioxo compounds known for their diverse biological activities. The presence of multiple functional groups may enhance its reactivity and interactions with biological targets.

Biological Activity

Research into the biological activity of this compound is still emerging. However, compounds with similar structures have demonstrated various pharmacological effects:

  • Antimicrobial Activity : Compounds related to thioxo-dithioloquinoline structures have shown significant antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Properties : Several studies indicate that derivatives of quinoline and thiazole exhibit anticancer activity. For instance, similar compounds have been reported to inhibit the growth of cancer cell lines such as HCT-116 and T47D with varying IC50 values ranging from 6.2 μM to 43.4 μM .

Table 1: Biological Activities of Similar Compounds

Compound NameStructural FeaturesNotable Activities
2-MethylquinolineQuinoline coreAntimicrobial
4-AminobenzothiazoleThiazole ringAnticancer
6-BromoquinolineBrominated quinolineAntiviral
(Z)-4-chloro-N-(2,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imineDithiazole derivativeAntifungal (MIC = 4 μg/mL)

The exact mechanism of action for (4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone remains to be fully elucidated. However, it is hypothesized that the thioxo group may play a critical role in interacting with biological macromolecules such as proteins and nucleic acids.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Modifications to the bromophenyl or quinoline moieties could enhance its pharmacological profile. For example:

  • Substituting different halogens or functional groups on the phenyl ring may alter its lipophilicity and biological activity.

Potential Applications

Given its promising biological activities, this compound could have several applications:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties suggest potential as a lead compound in drug discovery.
  • Material Science : The unique electronic properties may allow its use in organic electronics or photonics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and what challenges might arise during purification?

  • Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions (e.g., using PdCl₂(PPh₃)₂ as a catalyst) with arylboronic acids or halides under Suzuki-Miyaura conditions . Key steps include optimizing reaction temperature (80–100°C in DMF) and base selection (e.g., K₂CO₃). Purification challenges, such as separating regioisomers, are addressed using gradient column chromatography with silica gel and ethyl acetate/hexane mixtures. Characterization via melting point analysis, IR, and NMR is critical for confirming purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Answer : Employ a combination of FT-IR (to confirm thioxo and carbonyl groups), ¹H/¹³C NMR (to resolve aromatic protons and methyl groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Note that tautomerism in the dithioloquinoline moiety may complicate NMR interpretation; variable-temperature NMR or computational modeling (DFT) can resolve ambiguities .

Q. How should researchers design stability studies to assess this compound under varying storage conditions?

  • Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation) over 4–12 weeks. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Store the compound in amber vials at -20°C under inert atmosphere to minimize oxidation .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the environmental fate of this compound in aquatic systems?

  • Answer : Follow the INCHEMBIOL framework , which includes:

  • Laboratory studies : Measure logP (octanol-water partitioning) and hydrolysis rate constants (pH 5–9) to assess bioavailability.
  • Field studies : Use microcosms to simulate biodegradation in sediment-water systems, tracking residues via LC-MS/MS.
  • Ecotoxicology : Conduct acute/chronic toxicity assays on Daphnia magna and algae to derive PNEC (predicted no-effect concentrations).

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be systematically analyzed?

  • Answer : Variability may arise from assay conditions (e.g., cell line differences, serum content) or compound aggregation. Implement orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm target engagement. Use statistical tools like Bland-Altman plots to quantify inter-assay variability. Pre-treat compound solutions with detergents (e.g., 0.01% Tween-20) to mitigate aggregation artifacts .

Q. What computational approaches are suitable for predicting the compound’s reactivity in catalytic systems?

  • Answer : Apply density functional theory (DFT) to model transition states in reactions like C–S bond formation. Parameters include HOMO/LUMO energies, Fukui indices for electrophilicity, and Mulliken charges. Validate predictions with kinetic studies (e.g., Eyring plots) to correlate computational barriers with experimental rates .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Answer : Synthesize analogs with modifications to the bromophenyl or dithioloquinoline moieties. Test them in dose-response assays (e.g., enzyme inhibition) and use multivariate analysis (e.g., PCA or CoMFA) to identify critical substituents. Cross-reference with crystallographic data to link steric/electronic effects to activity .

Methodological Notes

  • Data Contradiction Resolution : For conflicting spectral or bioactivity data, replicate experiments under standardized protocols (e.g., ICH guidelines) and use consensus models (e.g., Bayesian statistics) to weight evidence .
  • Experimental Design : Adopt split-plot designs (as in ) for multifactorial studies (e.g., solvent polarity × temperature effects on yield), ensuring randomization to minimize bias.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.